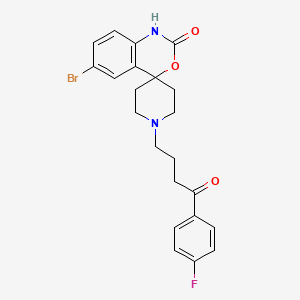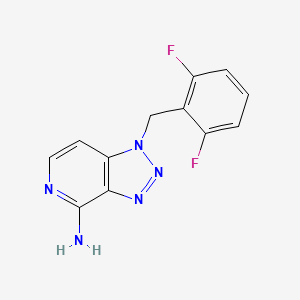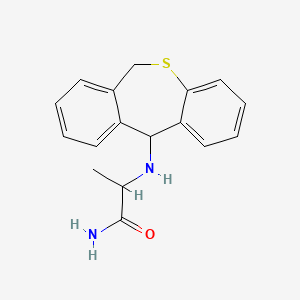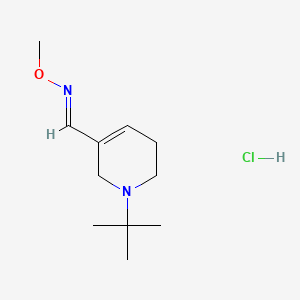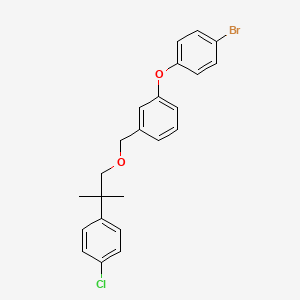
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether is an organic compound characterized by the presence of bromine, chlorine, and ether functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether typically involves the reaction of 4-bromophenol with benzyl chloride in the presence of a base to form 4-bromophenoxybenzyl chloride. This intermediate is then reacted with 2-(4-chlorophenyl)-2-methylpropyl alcohol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and bases like potassium carbonate or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ether linkage can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic rings can undergo reduction to form cyclohexane derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Cyclohexane derivatives.
Applications De Recherche Scientifique
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The ether linkage may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether
- 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-propyl ether
Uniqueness
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether is unique due to its specific combination of bromine, chlorine, and ether functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
80843-58-9 |
|---|---|
Formule moléculaire |
C23H22BrClO2 |
Poids moléculaire |
445.8 g/mol |
Nom IUPAC |
1-bromo-4-[3-[[2-(4-chlorophenyl)-2-methylpropoxy]methyl]phenoxy]benzene |
InChI |
InChI=1S/C23H22BrClO2/c1-23(2,18-6-10-20(25)11-7-18)16-26-15-17-4-3-5-22(14-17)27-21-12-8-19(24)9-13-21/h3-14H,15-16H2,1-2H3 |
Clé InChI |
NVLYTIZCYSRSIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


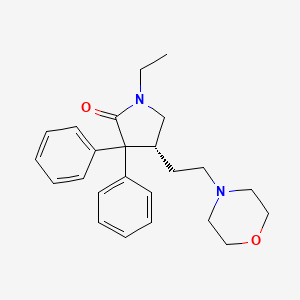
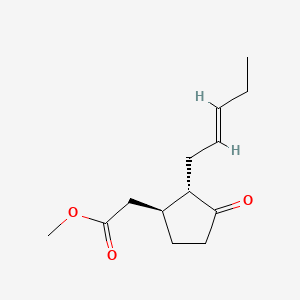
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-propyl-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B12751721.png)


